6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxyphenyl)piperazin-1-ium salts: These compounds share a similar piperazine core and exhibit similar biological activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are known for their acetylcholinesterase inhibitory activities and are used in the treatment of Alzheimer’s disease.
Uniqueness
6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
573949-32-3 |
---|---|
Molecular Formula |
C17H23N7O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23N7O3/c1-3-22-8-10-23(11-9-22)16-14(24(25)26)15(18)20-17(21-16)19-12-4-6-13(27-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21) |
InChI Key |
RDMRTPARSVXUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC |
solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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